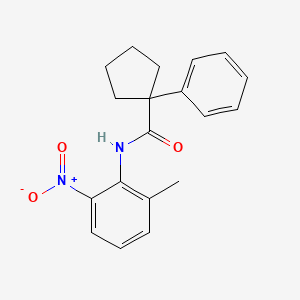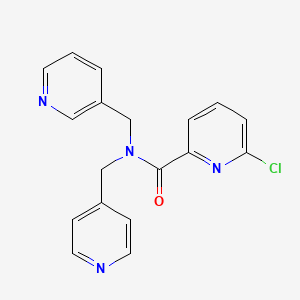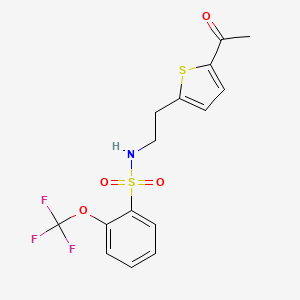
2-(4-Chlorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that is widely used in scientific research. It is a synthetic compound that has been developed as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to have antioxidant properties, which can help protect against oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Chlorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone in lab experiments is its potential therapeutic applications. It has been extensively studied and has shown promising results in various disease models. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of 2-(4-Chlorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders. Another direction is to study its potential use in combination with other therapeutic agents to improve its efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-(4-Chlorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic compound that has shown promising results in various scientific research applications. Its potential therapeutic applications, mechanism of action, and biochemical and physiological effects make it an important compound for further study. However, its complex synthesis process and potential side effects should also be taken into consideration.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a complex process that involves several steps. The first step is the synthesis of 3-(pyridin-2-yloxy)pyrrolidine, which is achieved by the reaction of 2-pyridinecarboxaldehyde and 3-pyrrolidinol. The second step involves the reaction of 3-(pyridin-2-yloxy)pyrrolidine with 4-chlorobenzaldehyde to form the intermediate compound. The final step involves the reaction of the intermediate with ethyl acetoacetate to yield the final product.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-6-4-13(5-7-14)11-17(21)20-10-8-15(12-20)22-16-3-1-2-9-19-16/h1-7,9,15H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYDRXCVOAYYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2630361.png)

![2-[6-(3,5-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2630365.png)

![[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2630371.png)





![3-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol](/img/structure/B2630379.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide](/img/structure/B2630381.png)

![1-(Chloromethyl)-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2630384.png)